molecular formula C8H8N2O3 B14842422 1-(2-Methyl-6-nitropyridin-4-YL)ethanone

1-(2-Methyl-6-nitropyridin-4-YL)ethanone

Katalognummer: B14842422
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: AKLFGNCVOIHICK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methyl-6-nitropyridin-4-YL)ethanone is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound belongs to the family of pyridine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

The synthesis of 1-(2-Methyl-6-nitropyridin-4-YL)ethanone can be achieved through several routes. One common method involves the nitration of 2-methylpyridine followed by acetylation. The reaction conditions typically include the use of nitric acid and acetic anhydride as reagents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.

Analyse Chemischer Reaktionen

1-(2-Methyl-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Methyl-6-nitropyridin-4-YL)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-6-nitropyridin-4-YL)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methyl-6-nitropyridin-4-YL)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H8N2O3

Molekulargewicht

180.16 g/mol

IUPAC-Name

1-(2-methyl-6-nitropyridin-4-yl)ethanone

InChI

InChI=1S/C8H8N2O3/c1-5-3-7(6(2)11)4-8(9-5)10(12)13/h3-4H,1-2H3

InChI-Schlüssel

AKLFGNCVOIHICK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)[N+](=O)[O-])C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.